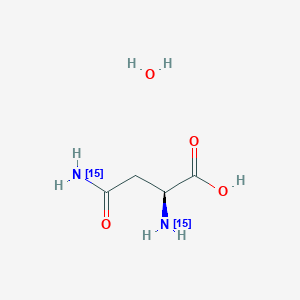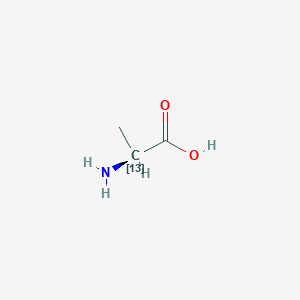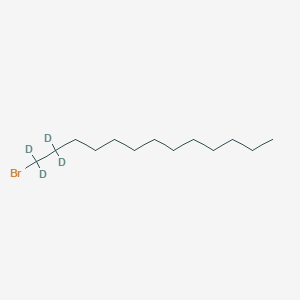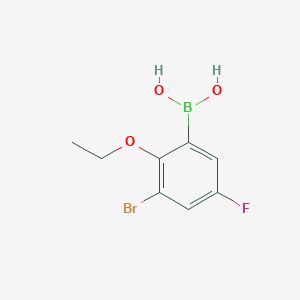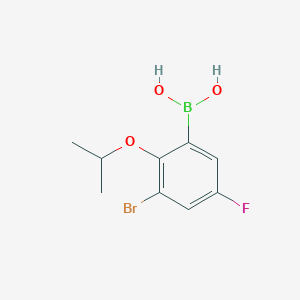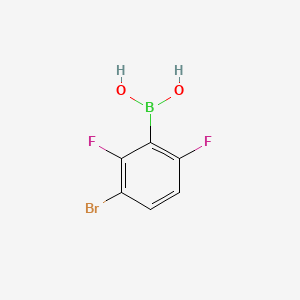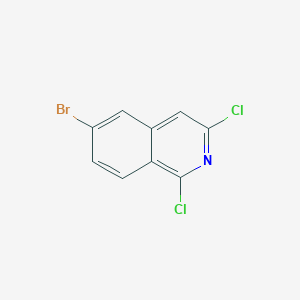
6-Bromo-1,3-dichloroisoquinoline
説明
6-Bromo-1,3-dichloroisoquinoline is a compound that has not been directly described in the provided papers. However, the papers do discuss various bromo- and chloro-substituted quinolines and isoquinolines, which are important intermediates in the synthesis of biologically active compounds. These compounds are often used in the development of therapeutic agents due to their potential interaction with biological targets such as Src homology 3 (SH3) domains, which are involved in mediating protein-protein interactions .
Synthesis Analysis
The synthesis of bromo- and chloro-substituted quinolines can be achieved through various methods. One approach is the Buchwald-Hartwig amination, which allows for the selective functionalization of quinolines, as demonstrated in the preparation of 6-heterocyclic substituted 2-aminoquinolines with increased binding affinity for SH3 domains . Another method is the Knorr synthesis, which involves the condensation of β-keto esters with bromoaniline and subsequent cyclization to form quinolin-2(1H)-ones . The Friedländer synthesis is also used to incorporate bromoquinoline into novel chelating ligands through condensation reactions . Additionally, a one-pot three-component synthesis has been reported for the preparation of 6-bromoquinolines .
Molecular Structure Analysis
The molecular structure of bromo- and chloro-substituted quinolines is characterized by the presence of bromine and chlorine atoms on the quinoline ring system. The crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing a triclinic system with specific unit cell parameters and stabilization by various intermolecular interactions . These structural features are crucial for the biological activity and interaction of these compounds with their targets.
Chemical Reactions Analysis
Bromo- and chloro-substituted quinolines can undergo various chemical reactions. For instance, the bromo-substituted quinolines can be used in radical cyclization reactions to synthesize dihydroquinoline derivatives . They can also participate in intramolecular reactions to form bromonium ylides, as seen in the synthesis of 4-bromo-1,2-dihydroisoquinolines . Furthermore, the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents has been studied, leading to the formation of various derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and chloro-substituted quinolines are influenced by the presence of the halogen atoms. These properties include the crystal packing, hydrogen bonding, and π-stacking interactions, which are important for the stability of the crystal structure . The optical properties, such as emission quantum yield, are also notable, especially for biquinoline derivatives . The electrostatic surface potential (ESP) analysis provides insights into the molecular interactions and reactivity of these compounds .
科学的研究の応用
Synthesis and Intermediate Use
Knorr Synthesis : 6-Bromo-1,3-dichloroisoquinoline serves as a key intermediate in the Knorr synthesis process, which involves condensation and cyclization reactions to produce quinoline derivatives. This synthesis has applications in the preparation of compounds related to infectious diseases research (Wlodarczyk et al., 2011).
Intermediate for Biologically Active Compounds : It acts as an important intermediate for synthesizing various biologically active compounds, such as GSK2126458, demonstrating its relevance in medicinal chemistry (Wang et al., 2015).
Chemical Reactions and Properties
Bromination Reaction Study : Research on the bromination reaction of tetrahydroquinoline highlighted its utility in creating valuable derivatives like 6-bromo-quinolin-2(1H)-one, further underscoring its role in chemical synthesis (Şahin et al., 2008).
Friedländer Approach : Utilized in the Friedländer condensation process to produce 6-bromoquinoline derivatives, this compound contributes to the development of novel chelating ligands, relevant in the field of organometallic chemistry (Hu et al., 2003).
Applications in Drug Development
- Antibacterial Activity : A study on a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, which is related to 6-Bromo-1,3-dichloroisoquinoline, revealed its potential in antibacterial applications. The compound's crystal structure and molecular interactions were analyzed, indicating its utility in drug development (Ouerghi et al., 2021).
Safety And Hazards
6-Bromo-1,3-dichloroisoquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is toxic if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause long-lasting harmful effects to aquatic life .
特性
IUPAC Name |
6-bromo-1,3-dichloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-1-2-7-5(3-6)4-8(11)13-9(7)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSSIZNHQQNESH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(C=C2C=C1Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584910 | |
| Record name | 6-Bromo-1,3-dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,3-dichloroisoquinoline | |
CAS RN |
552331-05-2 | |
| Record name | 6-Bromo-1,3-dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1,3-dichloroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





